

Unlocking Molecular Insights: Fmoc-L-Val-OH-13C5,15N in Biomolecular NMR

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Compound of Interest

Compound Name: **Fmoc-L-Val-OH-13C5,15N**

Cat. No.: **B12055985**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The stable isotope-labeled amino acid, **Fmoc-L-Val-OH-13C5,15N**, has emerged as an indispensable tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its site-specific incorporation into peptides and proteins offers a powerful strategy to unravel complex biological processes at an atomic level. These application notes provide a comprehensive overview of its utility, from simplifying complex spectra to enabling advanced structural and dynamic studies crucial for drug discovery and development.

Core Applications in Biomolecular NMR

The primary application of **Fmoc-L-Val-OH-13C5,15N** lies in its use during Solid-Phase Peptide Synthesis (SPPS). The strategic placement of a 13C and 15N-labeled valine residue within a peptide or protein allows researchers to overcome common challenges in NMR spectroscopy, particularly for larger biomolecules that produce congested and overlapping spectra.^[1]

Key applications include:

- Spectral Simplification and Resonance Assignment: The introduction of isotopic labels at a specific valine residue "turns on" NMR signals at that site, making them readily distinguishable in otherwise crowded spectral regions.^[1] This greatly simplifies the process

of assigning specific NMR resonances to their corresponding atoms in the molecule, a critical first step for any detailed NMR study.[2]

- Protein Structure Determination: The ¹³C and ¹⁵N labels serve as sensitive probes for a variety of NMR experiments that provide structural restraints.[3] These experiments measure through-bond and through-space interactions involving the labeled nuclei, providing crucial distance and dihedral angle information for calculating the three-dimensional structure of the biomolecule.
- Investigation of Molecular Dynamics and Interactions: Isotope labels are invaluable for studying the flexibility and conformational changes of proteins, as well as their interactions with other molecules such as drug candidates.[4] NMR relaxation experiments performed on the labeled site can provide insights into molecular motions on a wide range of timescales.
- Quantitative Proteomics: While primarily an NMR tool, peptides synthesized with **Fmoc-L-Val-OH-13C5,15N** can also serve as internal standards for accurate quantification in mass spectrometry-based proteomics.[5][6]

Quantitative Data Summary

The use of **Fmoc-L-Val-OH-13C5,15N** provides distinct and measurable signals in NMR spectra. The following table summarizes typical chemical shift ranges for the labeled nuclei in a polypeptide chain, which are essential for identifying the labeled valine residue.

Nucleus	Chemical Shift Range (ppm)	Notes
¹⁵ N (backbone)	110 - 130	The amide nitrogen chemical shift is highly sensitive to the local secondary structure.
¹³ C α	55 - 65	The alpha-carbon chemical shift is also indicative of the secondary structure.
¹³ C β	30 - 40	The beta-carbon chemical shift is characteristic of the valine side chain.
¹³ Cy1, ¹³ Cy2	18 - 25	The two methyl carbon chemical shifts can be distinct depending on the local environment.
¹³ CO (carbonyl)	170 - 180	The backbone carbonyl carbon chemical shift is sensitive to hydrogen bonding.

Note: These are typical ranges and can vary depending on the specific chemical environment within the protein.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide with the site-specific incorporation of the labeled valine.

Materials:

- Fmoc-Rink Amide resin

- **Fmoc-L-Val-OH-13C5,15N**
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (or Hydroxybenzotriazole - HOBT)
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
- Cold diethyl ether
- Peptide synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
 - Drain the solution.
 - Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling (Unlabeled Amino Acids):

- Dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
- Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
- Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin with DMF (3 times) and DCM (3 times).
- Site-Specific Isotopic Labeling with **Fmoc-L-Val-OH-13C5,15N**: Follow the same procedure as in step 3, but use **Fmoc-L-Val-OH-13C5,15N** as the amino acid to be coupled.
- Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the peptide.
- Peptide Precipitation and Purification:
 - Precipitate the peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold diethyl ether.
 - Dry the peptide pellet under vacuum.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

Protocol 2: Preparation of an Isotopically Labeled Peptide Sample for NMR Spectroscopy

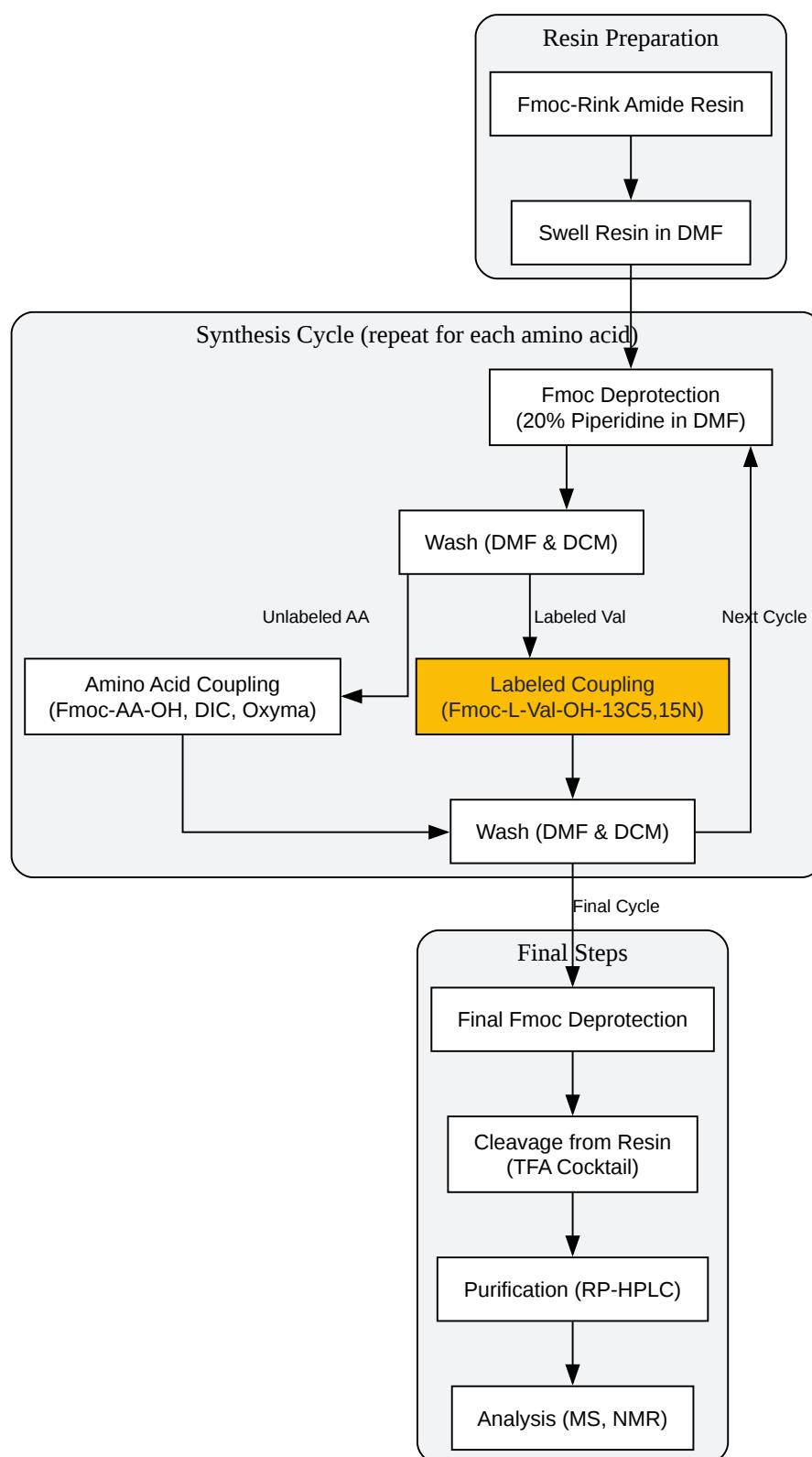
Materials:

- Purified, isotopically labeled peptide
- NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O)
- NMR tubes

Procedure:

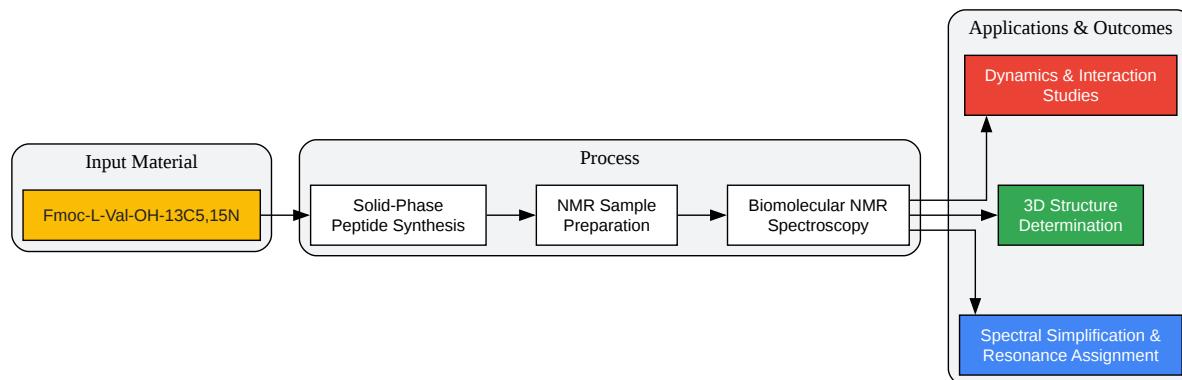
- Sample Concentration: Dissolve the purified labeled peptide in the NMR buffer to a final concentration of 0.3-5 mM. The optimal concentration will depend on the size of the peptide and the specific NMR experiments to be performed.
- pH Adjustment: Carefully adjust the pH of the sample to the desired value using small aliquots of dilute acid or base.
- Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube.
- Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer before starting any experiments.

Visualizing Workflows and Concepts



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Caption: Workflow for solid-phase peptide synthesis with site-specific isotopic labeling.



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Caption: Logical flow from labeled amino acid to biomolecular NMR applications.

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